molecular formula C24H19NO2 B10959834 3-[(naphthalen-2-yloxy)methyl]-N-phenylbenzamide

3-[(naphthalen-2-yloxy)methyl]-N-phenylbenzamide

Cat. No.: B10959834
M. Wt: 353.4 g/mol
InChI Key: WPHMBGXQVJUVDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-naphthyloxy)methyl]-N-phenylbenzamide typically involves the reaction of 2-naphthyloxy methyl chloride with N-phenylbenzamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[(2-naphthyloxy)methyl]-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-[(2-naphthyloxy)methyl]-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-naphthyloxy)methyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Naphthyloxy)methyl]oxirane
  • 2-Hydroxy-3-(1-naphthyloxy)propyl methacrylate

Uniqueness

Compared to similar compounds, 3-[(2-naphthyloxy)methyl]-N-phenylbenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthyloxy group and benzamide moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

3-(naphthalen-2-yloxymethyl)-N-phenylbenzamide

InChI

InChI=1S/C24H19NO2/c26-24(25-22-11-2-1-3-12-22)21-10-6-7-18(15-21)17-27-23-14-13-19-8-4-5-9-20(19)16-23/h1-16H,17H2,(H,25,26)

InChI Key

WPHMBGXQVJUVDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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